(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Description
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Photophysical Study of Metalated Complexes
A study focused on the synthesis of novel diimine ligands containing aromatic systems, which were then used to create luminescent Ir(III) complexes. These complexes displayed moderate to strong phosphorescence in organic solvents, indicating their potential use in material science for creating luminescent materials (Shakirova et al., 2018).
Selective Butyrylcholinesterase Inhibitors
Another research effort led to the design and synthesis of selective butyrylcholinesterase (BChE) inhibitors from a structural optimization of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. These compounds showed not only improved BChE inhibitory activity but also anti-Aβ aggregation activity, suggesting potential therapeutic applications for diseases like Alzheimer's (Jiang et al., 2019).
Characterization of Methanol Dehydrogenase
Research on the detailed active site configuration of methanol dehydrogenase from Methylophilus W3A1 at 1.9 A resolution highlights the enzyme's structure and the role of its redox cofactor, pyrroloquinoline quinone (PQQ). This study contributes to understanding the biochemical mechanisms of methanol oxidation, which has implications for biofuels and biocatalysis (Xia et al., 1999).
Ugi Reaction Incorporating Redox-Neutral Amine C-H Functionalization
A novel variant of the Ugi reaction, promoting redox-neutral α-amidation with concurrent N-alkylation for pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ), has been developed. This method represents a new synthetic pathway for constructing complex molecules, potentially useful in medicinal chemistry and drug development (Zhu & Seidel, 2016).
Analysis of Mutant Forms of Methanol Dehydrogenase
Investigations into mutant forms of methanol dehydrogenase lacking an essential calcium ion contribute to a deeper understanding of the enzyme's function and the role of calcium in its activity. This research is relevant for biotechnological applications where methanol dehydrogenase plays a crucial role (Richardson & Anthony, 1992).
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(16-7-10-22-13-16)20-9-6-17(12-20)19-8-5-14-3-1-2-4-15(14)11-19/h1-4,7,10,13,17H,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMOTQNULQNGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.